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molecular formula C16H20N2O3 B8428898 Methyl-3-(3-dimethylaminomethylene-4-oxopiperidin-1-yl)-benzoate

Methyl-3-(3-dimethylaminomethylene-4-oxopiperidin-1-yl)-benzoate

Cat. No. B8428898
M. Wt: 288.34 g/mol
InChI Key: LNRNNIMERFKLES-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

A solution of methyl-3-(4-oxopiperidin-1-yl)-benzoate (2.72 g, 11.66 mmol) and DMF-dimethylacetal (6.24 mL, 46.64 mmol) in 1,4-dioxane (50 mL) was refluxed for 43 hours. The reaction mixture was concentrated and the residue was eluted through a flash column (silica gel 60, 230-400 mesh, 5% MeOH in EtOAc to 8% MeOH in EtOAc) to obtain the title compound as a red oil which slowly crystallized on standing (1.52 g, 45%).
Quantity
2.72 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF-dimethylacetal
Quantity
6.24 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)[CH:5]=1>O1CCOCC1>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH2:15][CH2:14][C:13](=[O:16])[C:12](=[CH:6][N:10]([CH3:15])[CH3:11])[CH2:11]2)[CH:5]=1

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)N1CCC(CC1)=O)=O
Name
DMF-dimethylacetal
Quantity
6.24 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the residue was eluted through a flash column (silica gel 60, 230-400 mesh, 5% MeOH in EtOAc to 8% MeOH in EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)N1CC(C(CC1)=O)=CN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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